molecular formula C6H3BrINO2 B3035509 2-Bromo-3-iodonitrobenzene CAS No. 32337-95-4

2-Bromo-3-iodonitrobenzene

Cat. No.: B3035509
CAS No.: 32337-95-4
M. Wt: 327.9 g/mol
InChI Key: NKFATHXREYJOQX-UHFFFAOYSA-N
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Description

2-Bromo-3-iodonitrobenzene is an aromatic compound with the molecular formula C6H3BrINO2. It is a derivative of nitrobenzene, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by bromine and iodine atoms, respectively. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Nitrobenzene undergoes bromination to introduce a bromine atom at the 2-position. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Iodination: The final step involves the iodination of 2-bromo-1-nitrobenzene to introduce an iodine atom at the 3-position. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodonitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Reduction: Uses reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Oxidation: Uses strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-bromo-3-iodoaniline.

    Oxidation: Formation of oxidized benzene derivatives, though less common.

Scientific Research Applications

2-Bromo-3-iodonitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: In the development of new drugs and medicinal compounds.

    Material Science: In the synthesis of novel materials with specific properties.

    Chemical Biology: As a probe to study biological systems and interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodonitrobenzene in chemical reactions involves the activation of the benzene ring by the nitro group, which is an electron-withdrawing group. This activation makes the ring more susceptible to nucleophilic substitution reactions. The bromine and iodine atoms also play a role in directing the substitution reactions to specific positions on the ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-iodonitrobenzene
  • 2-Chloro-3-iodonitrobenzene
  • 2-Bromo-3-chloronitrobenzene

Uniqueness

2-Bromo-3-iodonitrobenzene is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-bromo-1-iodo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFATHXREYJOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306930
Record name 2-Bromo-1-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32337-95-4
Record name 2-Bromo-1-iodo-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32337-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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